molecular formula C7H5Br2F B1337761 2-Bromo-4-fluorobenzyl bromide CAS No. 61150-57-0

2-Bromo-4-fluorobenzyl bromide

Cat. No. B1337761
CAS RN: 61150-57-0
M. Wt: 267.92 g/mol
InChI Key: QPLUIZXBWYUFMY-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Combine 2-bromo-4-fluoro-1-methyl-benzene (15 g, 79.3 mmol), N-bromosuccinimide (18.08 g, 101.6 mmol), and 2,2-azobisisobutyronitrile (3.9 g, 23.8 mmol) in carbon tetrachloride (150 mL) in a round bottom flask fitted with a reflux condensor. Heat the mixture at reflux for 21 h. Cool the mixture and remove the solvent under reduced pressure. Suspend the crude mixture in DCM and wash with water. Wash the organics with aqueous saturated sodium chloride and dry over sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography (1% ethyl acetate in hexane→10% ethyl acetate in hexanes) to give the title compound as an oily white solid (18.5 g, 87%). GCMS m/z 268 [M]+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.08 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C
Name
Quantity
18.08 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2-azobisisobutyronitrile
Quantity
3.9 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
WASH
Type
WASH
Details
wash with water
WASH
Type
WASH
Details
Wash the organics with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (1% ethyl acetate in hexane→10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.